molecular formula C7H7N3OS B8635538 4-Isothiocyanato-6-(methoxymethyl)pyrimidine

4-Isothiocyanato-6-(methoxymethyl)pyrimidine

Cat. No. B8635538
M. Wt: 181.22 g/mol
InChI Key: MAMAXQOBZXUYFN-UHFFFAOYSA-N
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Patent
US07863291B2

Procedure details

To a bright orange solution of 1,1′-thiocarbonyldipyridin-2(1H)-one (0.84 g, 3.59 mmol) was in dichloromethane at ambient temperature was added 6-(methoxymethyl)pyrimidin-4-amine (0.5 g, 3.59 mmol). The orange solution was stirred at ambient temperature for 18 h. The solution was purified by column chromatography (0-40% ethyl acetate/hexanes) to afford 4-isothiocyanato-6-(methoxymethyl)pyrimidine (0.32 g, 1.77 mmol, 49% yield) as a yellow solid. 1H NMR (400 MHz, CDCl3) δ ppm 8.91 (1 H, d, J=1.26 Hz), 7.19 (1 H, d, J=1.01 Hz), 4.52 (2 H, s), 3.49 (3 H, s). MS (LC/MS) R.T.=1.39; [M+H]+=182.10.
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](N1C=CC=CC1=O)(N1C=CC=CC1=O)=[S:2].[CH3:17][O:18][CH2:19][C:20]1[N:25]=[CH:24][N:23]=[C:22]([NH2:26])[CH:21]=1>ClCCl>[N:26]([C:22]1[CH:21]=[C:20]([CH2:19][O:18][CH3:17])[N:25]=[CH:24][N:23]=1)=[C:1]=[S:2]

Inputs

Step One
Name
Quantity
0.84 g
Type
reactant
Smiles
C(=S)(N1C(C=CC=C1)=O)N1C(C=CC=C1)=O
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
COCC1=CC(=NC=N1)N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The orange solution was stirred at ambient temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was purified by column chromatography (0-40% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N(=C=S)C1=NC=NC(=C1)COC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.77 mmol
AMOUNT: MASS 0.32 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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